5-[(2,2-dimethoxyethyl)amino]pyrimidine-2,4(1H,3H)-dione
Overview
Description
5-[(2,2-dimethoxyethyl)amino]pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,2-dimethoxyethyl)amino]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 2,4-dioxo-5-aminopyrimidine with 2,2-dimethoxyethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at a temperature range of 60-80°C. The reaction mixture is stirred for several hours until the desired product is formed, which is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations ensures consistent product quality and reduces the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
5-[(2,2-dimethoxyethyl)amino]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in ethanol or tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-[(2,2-dimethoxyethyl)amino]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential anti-inflammatory, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of 5-[(2,2-dimethoxyethyl)amino]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to a decrease in the production of certain metabolites or signaling molecules, resulting in the observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol: Similar structure with ethoxy groups instead of methoxy groups.
2-aminopyrimidine derivatives: Share the pyrimidine core structure but differ in the substituents attached to the ring.
Uniqueness
5-[(2,2-dimethoxyethyl)amino]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the dimethoxyethyl group, which imparts distinct chemical and pharmacological properties. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to other pyrimidine derivatives .
Properties
IUPAC Name |
5-(2,2-dimethoxyethylamino)-1H-pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O4/c1-14-6(15-2)4-9-5-3-10-8(13)11-7(5)12/h3,6,9H,4H2,1-2H3,(H2,10,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKYHUUYGOJNQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=CNC(=O)NC1=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801199268 | |
Record name | 5-[(2,2-Dimethoxyethyl)amino]-2,4(1H,3H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801199268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887570-68-5 | |
Record name | 5-[(2,2-Dimethoxyethyl)amino]-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887570-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(2,2-Dimethoxyethyl)amino]-2,4(1H,3H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801199268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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